![molecular formula C19H23NO6 B11159421 N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine](/img/structure/B11159421.png)
N-[3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-valine
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Overview
Description
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-3-METHYLBUTANOIC ACID is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is known for its valuable biological and pharmaceutical properties, making it a subject of interest for many researchers.
Preparation Methods
The synthesis of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-3-METHYLBUTANOIC ACID involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy and methyl groups. Common reagents used in these reactions include alkyl halides, sodium azide, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-3-METHYLBUTANOIC ACID has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-3-METHYLBUTANOIC ACID involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial DNA gyrase, which is crucial for bacterial replication . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
Similar compounds to 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-3-METHYLBUTANOIC ACID include:
- 3-(7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoic acid
- 7-hydroxy-4-methylcoumarin
- 4-methyl-2-oxo-2H-chromen-7-yl derivatives What sets 2-[3-(7-METHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]-3-METHYLBUTANOIC ACID apart is its unique structure, which combines the coumarin core with additional functional groups, enhancing its biological activity and making it a versatile compound for various applications.
Properties
Molecular Formula |
C19H23NO6 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
(2R)-2-[3-(7-methoxy-4-methyl-2-oxochromen-3-yl)propanoylamino]-3-methylbutanoic acid |
InChI |
InChI=1S/C19H23NO6/c1-10(2)17(18(22)23)20-16(21)8-7-14-11(3)13-6-5-12(25-4)9-15(13)26-19(14)24/h5-6,9-10,17H,7-8H2,1-4H3,(H,20,21)(H,22,23)/t17-/m1/s1 |
InChI Key |
UQFAFQAARVMAMQ-QGZVFWFLSA-N |
Isomeric SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)N[C@H](C(C)C)C(=O)O |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC)CCC(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
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